molecular formula C16H13F3N4O2S B11068684 4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B11068684
M. Wt: 382.4 g/mol
InChI Key: DWGBQAHUECVXNE-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazoles This compound is characterized by the presence of a sulfonyl group attached to a methylphenyl ring and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)phenylhydrazine to form an intermediate, which is then cyclized to produce the desired triazole compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
  • Copper(II) [(4-methylphenyl)sulfonyl]-1H-imino-(2-phenyl-2-oxazoline)

Uniqueness

4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is unique due to the presence of both a sulfonyl group and a trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13F3N4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-3-[3-(trifluoromethyl)phenyl]triazol-4-amine

InChI

InChI=1S/C16H13F3N4O2S/c1-10-5-7-13(8-6-10)26(24,25)15-14(20)23(22-21-15)12-4-2-3-11(9-12)16(17,18)19/h2-9H,20H2,1H3

InChI Key

DWGBQAHUECVXNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N

Origin of Product

United States

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